molecular formula C14H16Cl2N2O4 B2827625 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid CAS No. 540764-01-0

4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid

Cat. No.: B2827625
CAS No.: 540764-01-0
M. Wt: 347.19
InChI Key: ZQTYAMWCPXXMKR-UHFFFAOYSA-N
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Description

4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates several pharmaceutically relevant motifs, including a 2,4-dichlorophenyl group and a morpholine ring, which are commonly found in compounds with diverse biological activities. The presence of these features makes it a valuable intermediate for the design and synthesis of novel molecules. Researchers can utilize this compound as a key building block (scaffold) in the development of potential protease inhibitors, kinase inhibitors, or other targeted therapeutic agents. The morpholino group can contribute to the solubility and pharmacokinetic properties of lead compounds. The carboxylic acid and amide functional groups provide handles for further chemical modification, allowing for the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended for use in chemical synthesis, biochemical profiling, and early-stage drug discovery research in laboratory settings only. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,4-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O4/c15-9-1-2-11(10(16)7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTYAMWCPXXMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of aniline to produce 2,4-dichloroaniline.

    Amination Reaction: The 2,4-dichloroaniline undergoes an amination reaction with a suitable amine to introduce the amino group.

    Morpholino Group Introduction: The intermediate is then reacted with morpholine under controlled conditions to attach the morpholino group.

    Butanoic Acid Formation: Finally, the compound is subjected to a reaction with butanoic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The compound’s dichlorophenyl group and morpholino substituent are key reactive sites. Substitution reactions can occur via:

Example : Reaction with hydroxylamine or hydrazine to form oximes or hydrazides.

Oxidation and Reduction

Oxidation of the oxobutanoic acid moiety is feasible:

  • Oxidation : The ketone group (C=O) could oxidize to form carboxylic acids or esters, depending on reagents (e.g., KMnO₄, H₂O₂).

  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce the ketone to a secondary alcohol.

Table 1: Oxidation/Reduction Examples

Reaction TypeReagentProduct
OxidationKMnO₄Carboxylic acid derivative
ReductionNaBH₄Alcohol analog

Hydrolysis

The morpholino substituent and oxobutanoic acid are susceptible to hydrolytic cleavage:

  • Amide hydrolysis : Under acidic or basic conditions, the morpholino group may hydrolyze to form a primary amine and morpholine.

  • Ester hydrolysis : If esterified, the oxobutanoic acid could hydrolyze to a carboxylic acid.

Example : Treatment with HCl or NaOH to cleave amide bonds.

Ozonolysis

Analogous to the synthesis of 4-amino-2,4-dioxobutanoic acid , ozonolysis of the methylene group (if present in intermediates) could yield carbonyl compounds.

Example : Ozone (O₃) treatment followed by reductive workup (e.g., Zn/H₂O) to form aldehydes or ketones.

Metal-Catalyzed Reactions

Transition metal catalysts (e.g., Pd, Cu) may facilitate cross-coupling reactions:

  • Coupling reactions : The dichlorophenyl group’s aromatic rings could participate in Suzuki, Heck, or Buchwald-Hartwig couplings to introduce new substituents.

  • C-H activation : The morpholino group’s α-carbons might undergo C-H activation for functionalization.

Acid-Base Chemistry

The oxobutanoic acid moiety has ionizable protons:

  • pKa : The carboxylic acid group (pKa ~4–5) and morpholino’s amine (pKa ~8–9) allow pH-dependent deprotonation.

  • Salt formation : Reaction with bases (e.g., NaOH, NH₃) to form sodium or ammonium salts.

Table 2: pH-Dependent Behavior

Functional GrouppKa RangeBehavior at pH
Carboxylic acid4–5Protonated (acidic), deprotonated (basic)
Morpholino’s amine8–9Protonated (acidic), deprotonated (basic)

Biological Interactions

While not directly covered in the sources, analogous compounds (e.g., 4-((3,5-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid) suggest:

  • Enzyme inhibition : The dichlorophenyl group may interact with active sites of enzymes (e.g., proteases, kinases).

  • Receptor binding : The morpholino group’s bulk and basicity could facilitate binding to protein cavities.

Stability and Degradation

  • Thermal stability : The compound’s stability depends on the oxobutanoic acid and amide bonds. High temperatures may lead to decarboxylation or amide hydrolysis.

  • Photodegradation : Chlorinated aromatic rings are prone to UV-induced degradation.

Scientific Research Applications

4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogues
Compound Name Substituents/Modifications Molecular Formula Key Features Reference
4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid 2,4-Dichlorophenylamino, morpholine at C2 C₁₀H₉Cl₂NO₃ Morpholine enhances polarity; 2,4-Cl groups increase lipophilicity
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Bromophenylamino, methylidene at C2 C₁₁H₁₀BrNO₃ Bromine substitution may improve halogen bonding; methylidene alters planarity
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid 4-Cl and 4-F substitutions on phenyl rings C₁₆H₁₂ClFNO₃ Dual halogenation modulates electronic effects and receptor affinity
4-((2-Chlorophenyl)amino)-4-oxobutanoic acid 2-Chlorophenylamino, no morpholine C₁₀H₈ClNO₃ Ortho-Cl substitution may sterically hinder interactions
4-[(2,4-Dichlorophenyl)amino]-4-oxo-2-butenoic acid 2,4-Dichlorophenylamino, α,β-unsaturated bond C₁₀H₇Cl₂NO₃ Conjugated double bond enhances electrophilicity and reactivity
Key Observations :
  • Morpholine vs.
  • Halogen Substitution: The 2,4-dichloro substitution in the target compound increases lipophilicity compared to mono-halogenated analogues (e.g., 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid). Bromine in may enhance halogen bonding but increases molecular weight.
  • Conjugation Effects: The α,β-unsaturated analogue (4-[(2,4-Dichlorophenyl)amino]-4-oxo-2-butenoic acid) exhibits higher electrophilicity due to the conjugated system, which could influence reactivity in biological systems .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight Melting Point (K) LogP (Predicted) Solubility (mg/mL)
Target compound 260.07 Not reported 2.8 ~0.5 (aqueous)
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid 284.11 441–443 3.1 ~0.3 (methanol)
4-((2-Chlorophenyl)amino)-4-oxobutanoic acid 225.63 Not reported 2.2 ~1.2 (DMSO)
  • Key Trends : Higher halogen content (e.g., bromine in ) correlates with increased molecular weight and logP, reducing aqueous solubility. The target compound’s morpholine ring may mitigate this by enhancing polarity.

Biological Activity

4-((2,4-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid (commonly referred to as the compound) is a synthetic derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14Cl2N2O3
  • Molecular Weight : 303.17 g/mol

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound exhibits significant anti-proliferative effects on various cancer cell lines. It has been shown to induce G2/M cell cycle arrest, leading to apoptosis in cancer cells. For instance, studies have reported IC50 values indicating effective inhibition across multiple cancer types, including prostate and breast cancer cells.
  • Modulation of Apoptotic Pathways : The compound influences apoptotic signaling pathways by affecting key proteins such as Bcl-2 and caspases. It promotes the cleavage of Mcl-1 and activates caspases 8, 2, and 3, which are crucial for the execution phase of apoptosis.
  • Impact on Microtubule Dynamics : Similar to other anticancer agents, the compound disrupts microtubule polymerization, which is essential for mitotic spindle formation during cell division. This disruption leads to mitotic arrest and ultimately cell death.

Pharmacological Effects

The pharmacological profile of the compound includes:

  • Anticancer Activity : Numerous studies have demonstrated its efficacy against various cancer cell lines. For example:
Cancer Cell LineIC50 (µM)
Prostate (PC3)0.85
Hepatocellular (HepG2)1.81
Lung (A549)0.90
Breast (NCI/ADR-RES)1.53

These values indicate a potent anticancer effect, suggesting that the compound could be a candidate for further development as an anticancer agent.

  • Anti-inflammatory Properties : Emerging research indicates that the compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.

Case Studies

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted its potential as a therapeutic agent in oncology.
  • In Vivo Models : In animal models, administration of the compound demonstrated reduced tumor growth rates compared to control groups. These findings support its potential application in cancer therapy.
  • Comparative Analysis with Other Compounds : When compared with other known anticancer agents, such as quinolone derivatives, the compound exhibited superior efficacy in certain assays, indicating its unique mechanism of action and potential advantages in clinical applications.

Q & A

Q. What are the optimal synthetic routes for preparing 4-((2,4-dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid, and how can intermediates be characterized?

The synthesis typically involves multi-step organic reactions, including condensation of substituted anilines with morpholine-containing intermediates. Key steps include:

  • Amide bond formation : Reacting 2,4-dichloroaniline with a morpholino-substituted oxobutanoic acid precursor under basic conditions (e.g., DCC/DMAP coupling) .
  • Intermediate characterization : Use HPLC (≥95% purity) and LC-MS to verify intermediates. For example, the methylidene intermediate can be confirmed via 1^1H NMR (δ 6.2–6.8 ppm for olefinic protons) .
  • Yield optimization : Adjust solvent polarity (e.g., acetone vs. methanol) and stoichiometry to improve yields beyond 80% .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • FT-IR : Identify amide C=O stretches (~1680 cm1^{-1}) and carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) .
  • NMR : 13^{13}C NMR resolves the morpholine ring (δ 45–55 ppm for N-CH2_2) and dichlorophenyl carbons (δ 120–140 ppm) .
  • X-ray crystallography : Determines dihedral angles between the dichlorophenyl and morpholine groups (e.g., 24.8° vs. 77.1° in related analogs), critical for understanding conformational flexibility .

Q. What preliminary biological assays are recommended to assess its activity?

  • Enzyme inhibition assays : Test against kinases or proteases due to the morpholine moiety’s potential to modulate ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} values compared to controls like cisplatin .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict target interactions?

  • Docking software (AutoDock Vina) : Model the compound into kinase domains (e.g., PI3Kγ), prioritizing hydrogen bonds between the morpholine oxygen and Lys833. Validate with MD simulations to assess binding stability (RMSD < 2.0 Å over 100 ns) .
  • Pharmacophore mapping : Highlight the dichlorophenyl group’s role in hydrophobic interactions and the carboxylic acid’s contribution to solubility .

Q. How to resolve contradictions in solubility data across studies?

  • Contradictory evidence : Some studies report aqueous solubility <0.1 mg/mL, while others suggest DMSO-compatible solubility (>10 mM).
  • Methodological adjustments : Use dynamic light scattering (DLS) to detect aggregation, or vary pH (e.g., 7.4 vs. 5.0) to test ionization effects .

Q. What strategies improve metabolic stability in pharmacokinetic studies?

  • Structural modifications : Replace the carboxylic acid with a methyl ester prodrug to enhance membrane permeability (logP increased from −0.5 to 1.2) .
  • In vitro microsomal assays : Monitor degradation rates using liver microsomes, with t1/2_{1/2} compared to reference compounds like diclofenac .

Q. How to design SAR studies focusing on the dichlorophenyl and morpholine groups?

  • Analog synthesis : Replace 2,4-dichlorophenyl with 3,5-dichloro or mono-fluoro variants. Test changes in IC50_{50} against kinases .
  • Morpholine substitution : Compare with piperidine or thiomorpholine analogs to evaluate ring size and electronic effects on potency .

Key Research Gaps

  • In vivo toxicity profiles : Limited data on organ-specific toxicity (e.g., hepatotoxicity in rodent models).
  • Synergistic combinations : Unexplored potential with kinase inhibitors like alpelisib (see patent combinations) .

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